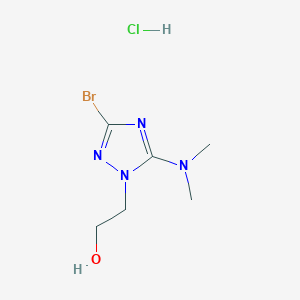

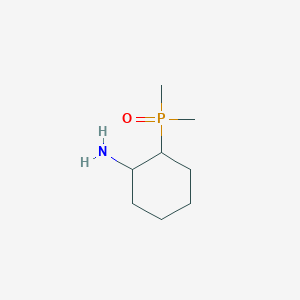

![molecular formula C21H24N2O5S B2938352 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954634-58-3](/img/structure/B2938352.png)

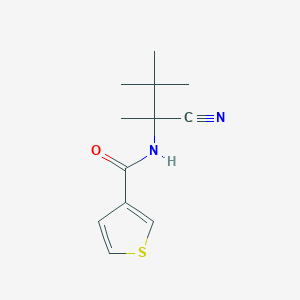

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide derivatives have been explored for their potential in drug development, especially as antiviral and anticancer agents. In particular, compounds with this core structure have shown promise in inhibiting specific pathways critical to the survival and proliferation of cancer cells. A study by Cumaoğlu et al. (2015) highlights the synthesis of sulfonamide derivatives that activate p38/ERK phosphorylation in cancer cells, indicating potential pro-apoptotic effects (Cumaoğlu et al., 2015). This suggests a pathway through which these compounds might exert therapeutic effects against cancer.

Materials Science Contributions

In the realm of materials science, the structural properties of compounds containing the this compound moiety have been a subject of interest for their potential applications in novel material development. For instance, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields (Pişkin, Canpolat, & Öztürk, 2020). Such properties are highly relevant for photodynamic therapy applications in cancer treatment, showcasing the versatility of sulfonamide derivatives in medical applications beyond direct pharmacological activity.

Chemical Synthesis Innovations

The chemical synthesis of this compound and its derivatives has also been an area of significant research interest. Innovations in synthetic methodologies can lead to more efficient production of these compounds, enhancing their accessibility for further study and application. A notable example is the work by Anbarasan, Neumann, and Beller (2011), who employed N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent for the synthesis of various benzonitriles, demonstrating the compound's utility in creating functionalized pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Mécanisme D'action

Target of Action

Similar compounds bearing the1-benzo[1,3]dioxol-5-yl-indoles moiety have been reported to exhibit activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin , a component of the cell’s cytoskeleton .

Mode of Action

This is often achieved by modulating the assembly of microtubules, either through the suppression of tubulin polymerization or the stabilization of the microtubule structure .

Biochemical Pathways

The affected biochemical pathways are likely to be those involved in cell cycle regulation and apoptosis . Disruption of these pathways can lead to the death of cancer cells, preventing their proliferation and spread.

Pharmacokinetics

It’s worth noting that the drug-likeness and bioavailability of similar compounds have been studied, and they were found to obey lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The result of the compound’s action is likely to be the inhibition of cancer cell proliferation and the induction of apoptosis . This can lead to a reduction in tumor size and potentially halt the progression of the disease.

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-13-6-14(2)21(15(3)7-13)29(25,26)22-10-16-8-20(24)23(11-16)17-4-5-18-19(9-17)28-12-27-18/h4-7,9,16,22H,8,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZAZAXYGUGNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

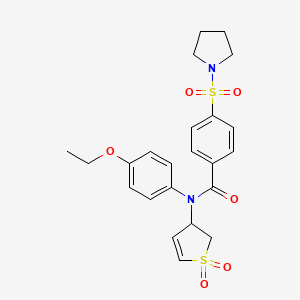

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2938278.png)

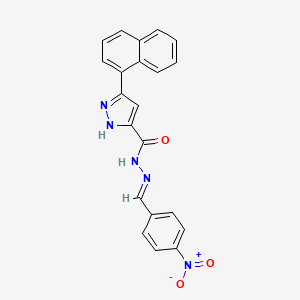

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)

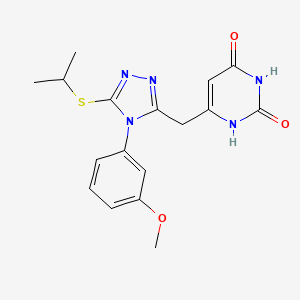

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2938280.png)

![Ethyl-[2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]cyanamide](/img/structure/B2938292.png)